[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride is a synthetic organic compound characterized by its complex molecular structure, which includes both an oxadiazole ring and a dihydroisoquinoline moiety. This compound is notable for its potential biological activities, including antimicrobial and neuroactive properties. It is classified under heterocyclic compounds due to the presence of the oxadiazole ring, which is known for diverse biological activities.
The compound can be sourced from various chemical suppliers and is cataloged under the CAS registry number 1185302-44-6. Its molecular formula is with a molecular weight of approximately 294.74 g/mol . The classification of this compound falls within the realm of pharmaceutical intermediates, particularly those that may exhibit therapeutic properties.
The synthesis of [5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride generally involves several key steps:
The chemical reactivity of this compound can be explored through various mechanisms:
These reactions highlight the potential versatility of this compound in synthetic organic chemistry and medicinal chemistry applications .
The physical and chemical properties of [5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride include:
Safety data indicates that this compound may act as an irritant; therefore, appropriate handling procedures should be followed during laboratory use .
This compound has potential applications in various fields:
Despite its promising structure and potential applications, comprehensive studies on its efficacy and safety are still needed to validate these uses fully .
The 3,4-dihydroisoquinoline core is efficiently constructed using the Castagnoli–Cushman reaction (CCR), a diastereoselective annulation between homophthalic anhydride and imines. This method enables precise installation of C2, C3, and C4 substituents critical for downstream functionalization [1]. Key process characteristics include:
Table 1: CCR Optimization for Dihydroisoquinoline Synthesis
Imine Type | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Arylalkyl | None | Toluene | 110 | 6 | 52–78 |
Diaryl | Na₂CO₃ | CH₂Cl₂ | 40 | 12 | 82–95 |
Heteroaryl | Cs₂CO₃ | CH₃CN | 80 | 8 | 90–93 |
Post-CCR, the C4-carboxylate is hydrolyzed to enable amide coupling with the oxadiazole moiety. The C3 stereocenter provides a handle for chiral resolution (discussed in Section 1.4) [1].
The 1,2,4-oxadiazole ring is synthesized via 1,3-dipolar cycloaddition between in situ-generated nitrile oxides and cyclic imines or through amidoxime cyclization:
Critical considerations include:
Coupling the C4-carboxylic acid of dihydroisoquinolines with the aminomethyl oxadiazole employs Steglich esterification and amidation protocols:
Table 2: Amidation Efficiency with Different Activators
Activator | Catalyst | Solvent | Temp (°C) | Yield (%) | Epimerization (%) |
---|---|---|---|---|---|
DCC | DMAP | CH₂Cl₂ | 0→25 | 92 | <5 |
EDC·HCl | HOBt | DMF | 25 | 88 | 8 |
SOCl₂ | None | THF | -10→25 | 85 | 15–30 |
Post-amidation, hydrochloride salt formation (HCl/dioxane or HCl/Et₂O) enhances stability and crystallinity [6] [9].
Chiral integrity at C3 of dihydroisoquinolines is preserved via:
Table 3: Chiral Resolution Methods for Key Intermediates
Resolution Method | Resolving Agent | Solvent | ee (%) | Yield (%) |
---|---|---|---|---|
Salt Crystallization | (−)-Brucine | EtOH/H₂O | 98–99 | 40–45 |
Chiral Auxiliary | (1R,2S)-Ephedrine | Toluene | >99 | 35 |
Enzymatic Hydrolysis | CAL-B lipase | Phosphate buffer | 95 | 48 |
Final stereochemical analysis uses chiral HPLC (Chiralpak IA column) and optical rotation correlation [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0